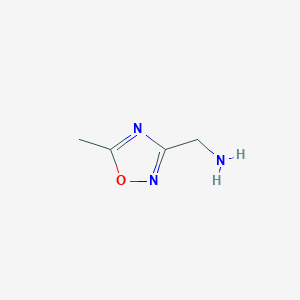

(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine

Übersicht

Beschreibung

“(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles have been synthesized using various methods . The synthesis of all regioisomeric forms has been covered in the literature, taking representative examples . N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which is a combination of 1,2,5- and 1,2,4-oxadiazole rings, were synthesized and fully characterized by multinuclear NMR spectroscopy, IR, and elemental analysis .Molecular Structure Analysis

The molecular structure of “(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine” can be analyzed using various spectroscopic techniques . For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Oxadiazoles, including “(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine”, have shown favorable oxygen balance and positive heat of formations . They have been utilized in various applications, including pharmaceuticals and energetic materials .Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine” can be determined using various techniques . For example, its molecular weight is 149.58 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Anticancer Evaluation

1,2,4-Oxadiazole derivatives have been studied for their potential anticancer properties. For instance, the MTT assay is used to quantify living cells by measuring the activity of mitochondrial enzymes that reduce tetrazolium dye MTT to purple formazan. This indicates that compounds with the 1,2,4-oxadiazole moiety could be evaluated for their effectiveness in inhibiting cancer cell growth .

Anti-Trypanosomal Activity

These compounds have also been investigated for their anti-trypanosomal activity. Molecular docking studies followed by cytotoxicity and anti-trypanosomal activity evaluations suggest that 1,2,4-oxadiazole derivatives could serve as inhibitors against Trypanosoma cruzi cysteine protease cruzain .

Antioxidant and Anti-inflammatory Activities

A class of oxadiazole derivatives has been prepared and tested for antioxidant and anti-inflammatory activities. This suggests that “(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine” could potentially be synthesized into derivatives with similar properties and tested for these activities .

Agricultural Biological Activities

In agriculture, 1,2,4-Oxadiazole derivatives exhibit a broad spectrum of biological activities and could be developed into efficient and low-risk chemical pesticides. They have been studied for their ability to combat plant diseases that threaten food security .

Medicinal Applications

Oxadiazoles have a wide range of medicinal applications including as anticancer agents, vasodilators, anticonvulsants, antidiabetics, among others. This broad scope suggests multiple potential research avenues for “(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine” in medicine .

Docking Studies and Drug Design

The synthesis and structural confirmation through NMR and Mass spectral analysis of oxadiazole derivatives linked to other therapeutic agents like 5-fluoruracil indicate their potential in drug design and development. Docking studies can help predict the binding affinity and mode of action of these compounds .

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

It’s known that this compound is synthesized through an annulation reaction, followed by desulfurization/intramolecular rearrangement .

Pharmacokinetics

In silico adme prediction has been performed for similar compounds , suggesting that this compound may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have shown antifungal activities against certain strains at specific dosages , suggesting that this compound may also have potential biological activities.

Action Environment

It’s known that this compound has moderate thermal stabilities , suggesting that temperature could be a significant environmental factor influencing its stability.

Safety and Hazards

Zukünftige Richtungen

Oxadiazoles, including “(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine”, have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core . Future research may focus on further exploring these applications and developing new synthesis methods .

Eigenschaften

IUPAC Name |

(5-methyl-1,2,4-oxadiazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-3-6-4(2-5)7-8-3/h2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBSGOLXLCARIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide](/img/structure/B1389716.png)

![4-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide](/img/structure/B1389718.png)

![4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B1389719.png)

![4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzaldehyde hydrochloride](/img/structure/B1389721.png)

![C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride](/img/structure/B1389725.png)

![3-(3-Fluoro-phenyl)-4,5,6,7-tetrahydro-isoxazolo-[4,5-c]pyridine hydrochloride](/img/structure/B1389736.png)